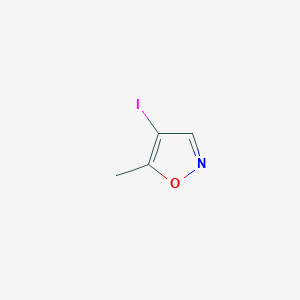
2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid
Übersicht
Beschreibung
The compound 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid is a derivative of benzimidazole, which is a heterocyclic compound consisting of fused benzene and imidazole rings. Benzimidazole derivatives are known for their diverse range of biological activities and applications in various fields of chemistry and materials science.
Synthesis Analysis
The synthesis of benzimidazole derivatives can involve various starting materials and reagents. For instance, 2-hydroxylamino-4,5-dihydroimidazolium-O-sulfonate, a related compound, is synthesized by reacting 2-chloro-4,5-dihydroimidazole with hydroxylamine-O-sulfonic acid, which can further react to form various heterocyclic ring systems . Another synthesis approach involves the use of 1,3-disulfonic acid benzimidazolium chloride, a new ionic liquid, which is synthesized and characterized by its FT-IR, 1H NMR, 13C NMR, and mass spectra . This ionic liquid has been used as a catalyst for the synthesis of tetrahydropyridine under solvent-free conditions, demonstrating the versatility of benzimidazole derivatives in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be complex and is often elucidated using various spectroscopic techniques. For example, the structures of compounds synthesized from 2-hydroxylamino-4,5-dihydroimidazolium-O-sulfonate were established by elemental analyses, IR, NMR, and MS spectra, and in some instances, X-ray analyses . Supramolecular assemblies involving benzimidazole derivatives, such as salts of 2,2′-biimidazole with sulfonic acids, have been characterized by single-crystal X-ray diffraction methods, revealing extensive hydrogen-bonded network structures .
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions. The reaction of benzimidazole and its 2-substituted derivatives with chlorosulfonic acid leads to sulfonic acids when electrophilic substituents are present at the 2-position . Additionally, Rh(II)-catalyzed transannulation of 1,2,4-oxadiazole derivatives with N-sulfonyl-1,2,3-triazoles has been reported to synthesize fully substituted 5-sulfonamidoimidazoles, showcasing the reactivity of these compounds in forming new heterocyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The crystal structures of organic salts formed from 2,2′-biimidazole and 2,2′-bibenzimidazole with 5-sulfosalicylic acid demonstrate the formation of three-dimensional networks through hydrogen bonding and, in some cases, π-π interactions . These interactions can significantly affect the solubility, stability, and reactivity of the compounds.
Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical Research
- Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
- The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
- There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
-
Antioxidant Research
- Subramaniam et al. synthesized (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl) ethyl)-2-phenyl quinazolin-4(3H)-one derivatives and evaluated for antioxidant potential by using DPPH assay . These compounds showed good scavenging potential as compared to ascorbic acid (positive control) .
-
Antibacterial Research
-
Antiviral Research
-
Anti-inflammatory Research
-
Anticancer Research
-
Chemical Synthesis
-
Anti-HIV Research
-
Antimicrobial Research
-
Antitubercular Research
-
Antimalarial Research
-
Anticholinesterase Research
Safety And Hazards
Eigenschaften
IUPAC Name |
2-oxo-1,3-dihydrobenzimidazole-5-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4S/c10-7-8-5-2-1-4(14(11,12)13)3-6(5)9-7/h1-3H,(H2,8,9,10)(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLICCOPSQZBAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301229646 | |
| Record name | 2,3-Dihydro-2-oxo-1H-benzimidazole-5-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301229646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid | |
CAS RN |
39513-21-8 | |
| Record name | 2,3-Dihydro-2-oxo-1H-benzimidazole-5-sulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39513-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-2-oxo-1H-benzimidazole-5-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301229646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![tert-Butyl 4-[4-(methoxycarbonyl)benzyl]piperazine-1-carboxylate](/img/structure/B1306223.png)

![4-[(4-Fluorophenyl)amino]butan-1-ol](/img/structure/B1306232.png)



